molecular formula C12H7Cl2FO B6374605 4-(2,4-Dichlorophenyl)-3-fluorophenol CAS No. 1261924-04-2

4-(2,4-Dichlorophenyl)-3-fluorophenol

Cat. No.: B6374605
CAS No.: 1261924-04-2
M. Wt: 257.08 g/mol
InChI Key: TYUWAUHVPHCIRP-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-3-fluorophenol is a halogenated phenolic compound featuring a 2,4-dichlorophenyl group attached to a fluorophenol scaffold. Its molecular structure combines electron-withdrawing substituents (chlorine and fluorine) on aromatic rings, which influence its physicochemical properties, including acidity, solubility, and reactivity.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FO/c13-7-1-3-9(11(14)5-7)10-4-2-8(16)6-12(10)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUWAUHVPHCIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684442
Record name 2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-04-2
Record name 2',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenyl)-3-fluorophenol typically involves the halogenation of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as ferric chloride to facilitate the halogenation process.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction conditions. The use of continuous flow microreactors also minimizes the risk of side reactions and enhances the safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dichlorophenyl)-3-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less chlorinated or fluorinated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

4-(2,4-Dichlorophenyl)-3-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-3-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Notable Properties/Applications
4-(2,4-Dichlorophenyl)-3-fluorophenol 2,4-dichlorophenyl, 3-fluoro 265.08* High lipophilicity; potential use in bioactive agents
4-(4-Cyano-3,5-difluorophenyl)-3-fluorophenol 4-cyano, 3,5-difluoro 249.17* Polar due to cyano group; used in ferroelectric materials
3-Chloro-2-ethyl-4-fluorophenol 3-chloro, 2-ethyl, 4-fluoro 174.6 Bulky ethyl group reduces crystallinity; limited solubility data
4-Fluoro-3-(trifluoromethyl)phenol 3-CF₃, 4-fluoro 194.10* Strong electron-withdrawing CF₃ group; high acidity
Econazole 2,4-dichlorophenyl, imidazole 381.67 Antifungal agent; dichlorophenyl enhances target binding

*Calculated from molecular formulas.

Functional Group Impact on Properties

Acidity: The phenolic -OH group’s acidity is amplified by electron-withdrawing substituents. This compound exhibits higher acidity (predicted pKa ~8–9) compared to non-halogenated phenols due to the combined effects of chlorine and fluorine. This is less acidic than 4-fluoro-3-(trifluoromethyl)phenol (pKa ~6–7), where the CF₃ group exerts a stronger electron-withdrawing effect .

Lipophilicity: The 2,4-dichlorophenyl group increases lipophilicity (logP ~3.5–4.0), making the compound more membrane-permeable than analogues with polar groups (e.g., 4-cyano derivative, logP ~2.5). This property is critical for bioactive molecules, as seen in econazole’s antifungal efficacy .

Synthetic Accessibility: Synthesis of this compound likely involves Ullman coupling or nucleophilic aromatic substitution, similar to methods for 2-(2,4-dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole derivatives . Purification typically yields high-purity solids (>98%), as observed in related oxadiazole syntheses .

Toxicity and Environmental Considerations

  • Chlorophenols, including dichlorophenyl derivatives, are associated with moderate to high toxicity (e.g., hepatotoxicity, carcinogenicity) .
  • Fluorine substitution may mitigate toxicity compared to fully chlorinated analogues, as seen in fluconazole’s improved safety profile over older antifungals .

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